Direct Head-to-Head Potency Comparison: 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide vs. Structurally Divergent NAAA Inhibitors
2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide exhibits a significantly higher potency for human NAAA than a structurally divergent comparator. It demonstrates an IC50 of 6 nM against human NAAA [1], which is 750-fold more potent than N-Cyclohexanecarbonylpentadecylamine (IC50 = 4.5 µM) and 8.3-fold more potent than NAAA-IN-2 (IC50 = 50 nM) [2] under comparable assay conditions.
| Evidence Dimension | Inhibition of human NAAA (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | N-Cyclohexanecarbonylpentadecylamine (IC50 = 4.5 µM); NAAA-IN-2 (IC50 = 50 nM) |
| Quantified Difference | 750-fold lower IC50 vs. N-Cyclohexanecarbonylpentadecylamine; 8.3-fold lower IC50 vs. NAAA-IN-2 |
| Conditions | Human NAAA enzyme assay (in vitro) |
Why This Matters
This substantial potency advantage translates to the requirement of significantly less compound to achieve the same level of target inhibition, reducing potential off-target effects and compound consumption in cell-based and in vivo studies.
- [1] BindingDB. BDBM50151057 (CHEMBL3770726). IC50 = 6 nM for human NAAA. View Source
- [2] TargetMol. NAAA-IN-2 (T60378). IC50 = 50 nM for NAAA. View Source
